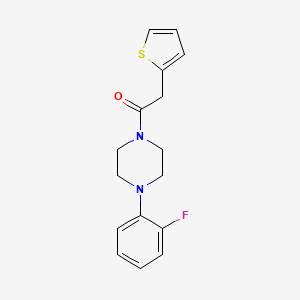![molecular formula C13H10F2N2O2 B5711055 N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
N-[2-(difluoromethoxy)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]nicotinamide, also known as DFN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives and is known for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(difluoromethoxy)phenyl]nicotinamide involves the modulation of various biological processes such as the regulation of gene expression, inhibition of enzyme activity, and modulation of signaling pathways. N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to modulate the activity of various proteins such as histone deacetylases and sirtuins, which are involved in the regulation of gene expression. N-[2-(difluoromethoxy)phenyl]nicotinamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to have various biochemical and physiological effects such as reducing oxidative stress, modulating gene expression, and inhibiting the production of pro-inflammatory cytokines. N-[2-(difluoromethoxy)phenyl]nicotinamide has also been shown to have neuroprotective effects by reducing neuroinflammation and protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]nicotinamide has several advantages for lab experiments, such as its ability to modulate various biological processes, its low toxicity, and its high stability. However, N-[2-(difluoromethoxy)phenyl]nicotinamide also has limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
The potential applications of N-[2-(difluoromethoxy)phenyl]nicotinamide in scientific research are vast, and future directions for research include exploring its potential in other areas such as metabolic disorders, cardiovascular disease, and aging. Additionally, the development of new analogs of N-[2-(difluoromethoxy)phenyl]nicotinamide may lead to compounds with improved efficacy and reduced off-target effects.
Métodos De Síntesis
The synthesis of N-[2-(difluoromethoxy)phenyl]nicotinamide involves the reaction of 2-(difluoromethoxy)benzaldehyde with nicotinamide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]nicotinamide has been shown to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-[2-(difluoromethoxy)phenyl]nicotinamide has been shown to protect against oxidative stress and reduce neuroinflammation. In inflammation, N-[2-(difluoromethoxy)phenyl]nicotinamide has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-13(15)19-11-6-2-1-5-10(11)17-12(18)9-4-3-7-16-8-9/h1-8,13H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYBZAILFFFUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

![5-methyl-2-[3-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5711010.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)

![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)